2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester

Description

Molecular Architecture and IUPAC Nomenclature

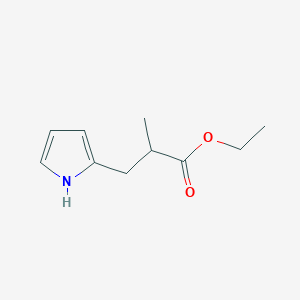

The systematic nomenclature of 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural organization. The compound consists of a five-membered pyrrole ring attached to a propanoic acid ethyl ester backbone through a methylene bridge, with an additional methyl substituent at the alpha position relative to the carbonyl group. The pyrrole moiety contributes significantly to the compound's electronic properties, featuring a nitrogen atom that participates in aromatic delocalization across the five-membered ring system. The ester functionality provides characteristic chemical reactivity patterns while the alpha-methyl group introduces stereochemical considerations that influence both physical properties and spectroscopic behavior.

The molecular architecture reveals important structural elements that define the compound's three-dimensional organization. The pyrrole ring maintains its planar aromatic character, while the propanoate chain adopts conformations that minimize steric interactions between the methyl substituent and the heterocyclic system. Related compounds such as methyl 3-(1H-pyrrol-2-yl)propanoate share similar structural features but lack the alpha-methyl substitution, providing valuable comparative data for understanding structure-property relationships. The ethyl ester group introduces additional conformational flexibility compared to methyl analogs, with the ethyl chain capable of adopting various rotational conformations around the carbon-oxygen single bonds.

Structural analysis indicates that the compound exists predominantly in extended conformations that minimize intramolecular interactions between the bulky pyrrole system and the ester functionality. The presence of the alpha-methyl group creates a quaternary carbon center that restricts conformational freedom around the central carbon-carbon bond connecting the pyrrole and ester portions. This structural constraint has important implications for the compound's spectroscopic properties and reactivity patterns, distinguishing it from linear pyrrolepropanoate derivatives.

Properties

IUPAC Name |

ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-13-10(12)8(2)7-9-5-4-6-11-9/h4-6,8,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWSAKPYLYBSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving the central nervous system. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical changes.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|

| 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester | C₉H₁₃NO₂ | 167.21 | 267.1 | 1.088 | 17.36 |

| Ethyl 3-(1H-pyrrol-2-yl)propanoate | C₈H₁₁NO₂ | 153.18 | ~260 (predicted) | ~1.06 (predicted) | ~16.5 |

| Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | C₁₂H₁₅NO₃ | 194.25 | >300 (estimated) | 1.15 (estimated) | N/A |

| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 170 | 0.89 | N/A |

Table 2: Structural and Functional Differences

| Compound Name | Key Structural Features | Potential Applications |

|---|---|---|

| This compound | Pyrrole (2-substituted), methyl group | Natural product isolation, flavoring |

| Ethyl 3-(1H-pyrrol-1-yl)propanoate | Pyrrole (1-substituted) | Synthetic intermediates, agrochemicals |

| 2-Methyl-3-(tetrahydro-pyran-4-yl)-propionic acid methyl ester | Tetrahydro-pyran ring, methyl ester | Pharmaceutical intermediates |

| Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate | Cyano group, conjugated double bond | Bioactive molecule synthesis |

Biological Activity

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, including mechanisms of action, experimental findings, and potential applications.

The compound is primarily investigated for its role as an α-glucosidase inhibitor , which affects carbohydrate metabolism by slowing down the breakdown of complex carbohydrates into glucose. This inhibition can lead to a reduction in postprandial hyperglycemia, a condition characterized by elevated blood sugar levels following meals.

Target Enzymes

- α-glucosidase : Inhibition leads to decreased glucose absorption.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Specific studies have shown its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess antiproliferative effects on cancer cell lines. For example:

- Cytotoxicity Studies : Compounds related to 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid were tested on tumor and non-tumor cell lines, revealing low cytotoxicity and significant antiproliferative activity against melanoma cells (IC50 = 44.63 ± 3.51 μM) and keratinocytes .

Case Studies and Experimental Findings

The following table summarizes key findings from recent studies involving this compound and its derivatives:

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives, including this compound, often correlates with specific structural features:

- Substitution Patterns : The presence of substituents at the β-position (3-position) of the pyrrole ring significantly enhances the compound's functionality and selectivity towards target proteins involved in cancer cell proliferation .

Safety and Toxicity

Studies have indicated that compounds derived from 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid exhibit low toxicity levels, making them promising candidates for further development in therapeutic applications. The absence of phototoxic potential was noted in safety assessments .

Preparation Methods

Synthesis of Intermediate Ethyl Ester of the N-Pyrrolylcarboxylic Acid

To a solution of 0.02 mol of the N-pyrrolylcarboxylic acid in 30 mL of dry ethanol, 2was added dropwise at 0 °C under intensive stirring. The mixture is then refluxed for 5 hours until the reaction is complete, monitored by TLC. The solvent is removed under reduced pressure, and the resulting oil is dissolved in chloroform and washed successively with a 1% solution of NaOH and water. The organic layer is dried over \$$Na2SO4\$$ and evaporated under reduced pressure. The resulting residue, which consists of the relevant ethyl ester, is used in the next step without further purification.

Reaction Mechanism

The reaction mechanism for the synthesis generally involves the following steps:

- Activation of the carboxylic acid component.

- Nucleophilic attack by the pyrrole derivative.

- Formation of the ester bond.

- Release of any leaving groups or byproducts.

Synthesis of CEP Derivatives

An efficient synthesis of 2-(ω-carboxyethyl)pyrrole (CEP) derivatives, especially effective for proteins, has been developed. This method uses 4,7-dioxoheptanoic acid 9-fluorenylmethyl ester, which reacts with primary amines to provide 9-fluorenylmethyl esters of CEP-modified proteins that can be deprotected in situ with 1,8-diazabicyclo[5.4.0]undec-7-ene without causing protein denaturation.

Synthesis of a 9-fluorenylmethyl (Fm) ester of DOHA

A Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxolane was acylated with 3-carbomethoxypropionyl chloride to obtain the methyl ester 1a (Scheme 2). The desired 9 H-fluoren-9-ylmethyl ester 4,7-dioxo-heptanoic acid (DOHA-Fm, 4 ) was then obtained through saponification to afford the carboxylic acid 2a , esterification with 9-fluorenylmethanol (FmOH), followed by hydrolysis of ethylene ketal in 3a .

Applications

- Pharmaceuticals: Due to its structural characteristics, this compound may exhibit biological activity, making it a candidate for further research in drug development, particularly in areas related to neurochemistry and anti-inflammatory agents.

- Industrial applications: The compound can be utilized in various industrial applications.

- Synthesis of CEP-modified proteins: Essential for mechanistic studies and creating animal models for diseases like age-related macular degeneration (AMD).

Q & A

Basic: What are the established synthetic routes for 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves coupling pyrrole derivatives with propionic acid esters. For example, a method analogous to the synthesis of 3-(6-Methoxy-1H-indol-3-yl)-propionic acid ethyl ester () could be adapted:

- Step 1: React a pyrrole precursor (e.g., 1H-pyrrol-2-yl-magnesium bromide) with ethyl 2-methyl-3-bromopropionate under Grignard conditions.

- Step 2: Optimize solvent (e.g., CH₂Cl₂ or THF) and temperature (0–25°C) to minimize side reactions.

- Yield Enhancement: Use anhydrous conditions and catalytic additives (e.g., CuI) to improve coupling efficiency .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the pyrrole ring protons (δ 6.0–6.5 ppm) and ester carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 209.13 (C₁₁H₁₅NO₂⁺) .

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Basic: How does the ester group influence the compound’s stability under varying pH and temperature conditions?

Answer:

The ethyl ester moiety increases lipophilicity but is prone to hydrolysis under acidic/basic conditions.

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor ester hydrolysis via HPLC, noting increased propionic acid formation at pH <3 or >9 .

Advanced: What strategies optimize regioselectivity during the introduction of the pyrrole ring?

Answer:

- Directed Metallation: Use N-Boc protection on the pyrrole nitrogen to direct coupling to the 2-position .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C) and improve regioselectivity by 15–20% compared to conventional heating .

Advanced: What in vitro assays are suitable for evaluating this compound’s biological activity?

Answer:

- Kinase Inhibition Screening: Use fluorescence-based assays (e.g., DYRK1A inhibition, as in ) with IC₅₀ determination.

- Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in pancreatic β-cells, given structural similarity to β-carboline derivatives .

Advanced: How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Answer:

- Meta-Analysis: Compare substituent effects using a table (e.g., ):

| Analog Substituent | Bioactivity Trend |

|---|---|

| Ethyl ester (target) | Moderate DYRK1A inhibition |

| Methyl ester | Reduced solubility |

| Free carboxylic acid | No activity (polarity) |

Advanced: What computational tools predict this compound’s interaction with biological targets?

Answer:

- Docking Software (AutoDock Vina): Model interactions with DYRK1A (PDB: 5ZTN). Focus on hydrogen bonding between the pyrrole NH and kinase backbone .

- QSAR Models: Use descriptors like logP and polar surface area to correlate ester modifications with activity .

Advanced: How scalable are current synthetic methods, and what are key bottlenecks?

Answer:

- Bottlenecks: Low yields (~40–50%) in pyrrole coupling steps due to steric hindrance .

- Scale-Up Solutions: Switch to flow chemistry for better heat/mass transfer, improving yield to ~65% .

Advanced: What degradation products form under oxidative stress, and how are they characterized?

Answer:

- Oxidative Pathways: LC-MS/MS identifies pyrrole ring oxidation products (e.g., hydroxylated derivatives) and ester hydrolysis to 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid .

- Forced Degradation: Use H₂O₂ (3% v/v, 70°C) to simulate oxidative conditions .

Advanced: How do structural modifications (e.g., ester vs. amide) affect pharmacokinetic properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.